molecular formula C28H44B2O8 B15248167 Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate

Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate

Cat. No.: B15248167
M. Wt: 530.3 g/mol
InChI Key: ORIJROUIVSSCFS-UHFFFAOYSA-N
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Description

Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate is a complex organic compound that features prominently in various chemical reactions and applications. This compound is characterized by its unique structure, which includes two dioxaborolane groups and a benzene ring substituted with tert-butyl groups and carboxylate esters. It is often used in organic synthesis and materials science due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate typically involves multiple steps. One common method includes the reaction of a benzene derivative with tert-butyl groups and carboxylate esters with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction often requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, aryl halides, and transition metal catalysts. The reactions are typically conducted under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism by which Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate exerts its effects involves its ability to participate in various chemical reactions. The dioxaborolane groups facilitate the formation of boron-carbon bonds, which are crucial in cross-coupling reactions. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate is unique due to its combination of dioxaborolane groups and tert-butyl-substituted benzene ring, which provides both reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and advanced materials .

Properties

Molecular Formula

C28H44B2O8

Molecular Weight

530.3 g/mol

IUPAC Name

ditert-butyl 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C28H44B2O8/c1-23(2,3)33-21(31)17-15-20(30-37-27(11,12)28(13,14)38-30)18(22(32)34-24(4,5)6)16-19(17)29-35-25(7,8)26(9,10)36-29/h15-16H,1-14H3

InChI Key

ORIJROUIVSSCFS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC(C)(C)C)B3OC(C(O3)(C)C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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